Molecular Structure of 3-(tert-Butyl)aniline Hydrochloride
Molecular Structure of 3-(tert-Butyl)aniline Hydrochloride
Executive Summary
3-(tert-Butyl)aniline hydrochloride (CAS: 83672-23-5) represents a critical scaffold in medicinal chemistry, serving as a sterically defined building block for kinase inhibitors, GPCR ligands, and urea/thiourea-based therapeutics. Distinguished by the bulky tert-butyl group at the meta position, this compound offers a unique balance of lipophilicity and electronic modulation without the steric occlusion often associated with ortho substitution.
This guide provides a comprehensive structural analysis, validated synthetic pathways, and characterization protocols. It moves beyond basic property listing to explore the causal relationships between the molecule's architecture and its utility in high-affinity ligand design.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The hydrochloride salt form improves the handling and solubility profile of the lipophilic free base, facilitating its use in aqueous reaction media and biological assays.
Table 1: Core Chemical Data
| Property | Detail |
| IUPAC Name | 3-(1,1-Dimethylethyl)aniline hydrochloride |
| CAS Number | 83672-23-5 (HCl salt); 5369-19-7 (Free base) |
| Molecular Formula | C₁₀H₁₅N[1][2] · HCl |
| Molecular Weight | 185.70 g/mol (Salt); 149.24 g/mol (Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in MeOH, DMSO, Water; Low in Hexanes (Salt form) |
| pKa (Conjugate Acid) | ~4.7–4.8 (Est. based on m-toluidine similarity) |
| H-Bond Donors/Acceptors | 3 Donors (NH₃⁺), 0 Acceptors (Salt) |
Molecular Architecture & Structural Analysis
The utility of 3-(tert-butyl)aniline hydrochloride stems from the interplay between the bulky alkyl group and the ammonium center.
Electronic & Steric Effects
-
Inductive Effect (+I): The tert-butyl group is a strong electron-donating group (EDG) via induction. However, its placement at the meta position prevents direct resonance interaction with the amine/ammonium center. This results in a basicity slightly higher than aniline but lower than para-alkyl anilines.
-
Steric Anchoring: Unlike methyl or ethyl groups, the tert-butyl moiety is spherically bulky (Van der Waals volume ~48 ų). In drug design, this group is frequently used to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases) or to lock conformations via steric clash with adjacent backbone atoms.
-
Salt Lattice: In the solid state, the chloride ion stabilizes the anilinium cation (
) through a network of N-H···Cl hydrogen bonds, typically forming a monoclinic or orthorhombic lattice that disrupts the lipophilic packing of the tert-butyl groups.
Visualization: Structural Logic Map
Figure 1: Structural logic map illustrating how specific molecular features translate to functional chemical behaviors.
Synthesis & Purity Profiling
Direct nitration of tert-butylbenzene yields predominantly the para isomer (>80%) due to steric hindrance, making the meta isomer difficult to access via simple electrophilic aromatic substitution. The preferred industrial route involves specific directing group manipulation or reduction of purified nitro precursors.
Validated Synthetic Route
The most reliable route for high-purity synthesis involves the Hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene .
-
Precursor Selection: Start with 4-tert-butyl-1-chloro-2-nitrobenzene (accessible via nitration of 1-tert-butyl-4-chlorobenzene).
-
Hydrodechlorination: Catalytic hydrogenation (Pd/C or Raney Ni) removes the chlorine atom.
-
Nitro Reduction: The nitro group is reduced to the amine using
or . -
Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane precipitates the hydrochloride salt.
Visualization: Synthetic Pathway[11]
Figure 2: Step-wise synthetic pathway highlighting the hydrodechlorination strategy to achieve meta-regioselectivity.
Purification Protocol (Recrystallization)
To ensure suitability for biological assays (purity >99%), recrystallization is recommended.
-
Solvent: Dissolve crude salt in minimal hot ethanol or isopropanol.
-
Precipitation: Slowly add diethyl ether or hexane until turbidity appears.
-
Cooling: Allow to stand at 4°C overnight.
-
Validation: Check melting point (distinctly high, >200°C decomp) and LC-MS for regioisomer impurities (ortho/para).
Spectroscopic Characterization
Accurate identification requires distinguishing the meta isomer from the common para impurity.
Nuclear Magnetic Resonance (NMR)
-
** Solvent:** DMSO-d₆ is preferred for the HCl salt to observe ammonium protons.
-
¹H NMR Features:
- 1.28 ppm (s, 9H): tert-Butyl group. A sharp singlet.
- 7.1–7.4 ppm (m, 4H): Aromatic protons. The meta substitution pattern creates a complex multiplet (unlike the symmetric AA'BB' system of the para isomer). Look for a singlet-like peak for the proton between the t-butyl and amine groups.
-
9.8–10.2 ppm (br s, 3H):
protons (exchangeable with ).
Infrared Spectroscopy (FT-IR)
-
2800–3000 cm⁻¹: Strong C-H stretching (aliphatic t-butyl).
-
2600–3200 cm⁻¹: Broad ammonium N-H stretching bands (often multiple peaks due to H-bonding).
-
~1500 & 1600 cm⁻¹: Aromatic ring skeletal vibrations.
Mass Spectrometry
-
ESI-MS (+): m/z 150.1
. -
Fragmentation: Loss of methyl group (M-15) is common for tert-butyl compounds.
Applications in Drug Discovery[2]
Kinase Inhibition
The 3-tert-butylaniline moiety acts as a hydrophobic anchor. In Type II kinase inhibitors (e.g., Sorafenib analogues), the tert-butyl group lodges into the hydrophobic "allosteric" pocket created by the DFG-out conformation. The meta geometry is crucial for directing the urea/amide linker toward the hinge region.
GPCR Ligands
Used in the synthesis of antagonists where lipophilicity correlates with receptor occupancy time. The bulky group prevents rapid metabolic oxidation at the ring position it occupies.
Metabolic Stability
Replacing a methyl or ethyl group with a tert-butyl group blocks benzylic oxidation (no benzylic hydrogens), significantly extending the half-life (
References
-
Synthesis & Regioselectivity : Li, C. (2014). Synthesis of 3-tert-butylaniline by Using Hydrodechlorination Technology.[5][6] Advanced Materials Research, 1051, 125-129. Link
-
Physical Properties : PubChem Compound Summary for CID 79334, 3-tert-Butylaniline. National Center for Biotechnology Information. Link
-
NMR Data Reference : ChemicalBook Spectral Data for 3,5-di-tert-butylaniline (Analogue comparison).Link
-
pKa Estimation : vCalc. pKa of tert-Butylamine and Aniline Derivatives.[1][3]Link
-
General Reactivity : Sigma-Aldrich Product Specification: 3-(tert-Butyl)aniline.[7]Link
Sources
- 1. 3,5-Di-tert-butylaniline | C14H23N | CID 75419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]
- 5. Synthesis of 3-tert-butylaniline by Using Hydrodechlorination Technology | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-tert-Butylaniline sigma-aldrich synthesis | Sigma-Aldrich [sigmaaldrich.com]
